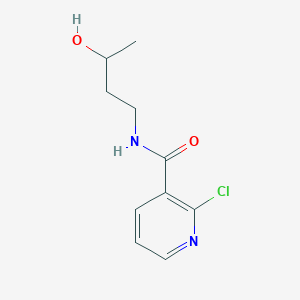
2-クロロ-N-(3-ヒドロキシブチル)ニコチンアミド
概要
説明
2-Chloro-N-(3-hydroxybutyl)nicotinamide is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It belongs to the class of nicotinamide derivatives and is characterized by the presence of a chloro group and a hydroxybutyl group attached to the nicotinamide core .
科学的研究の応用
2-Chloro-N-(3-hydroxybutyl)nicotinamide has gained significant attention in scientific research due to its versatile properties. It is used in:
作用機序
Target of action
Nicotinamide, the parent compound of “2-Chloro-N-(3-hydroxybutyl)nicotinamide”, is mainly involved in cellular energy metabolism, DNA repair, and regulation of transcription process .
Mode of action
Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in energy transfer reactions in the metabolism of glucose, fat and alcohol .
Biochemical pathways
Nicotinamide is part of the vitamin B family and is a component of the coenzyme NAD+. NAD+ is essential in the catabolism of fats, carbohydrates, proteins, and alcohol in cells .
Pharmacokinetics
After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys .
Result of action
Nicotinamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of skin conditions such as acne .
Action environment
The action of nicotinamide can be influenced by various factors, including the presence of other vitamins and minerals, the individual’s overall health status, and the presence of disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxybutyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-hydroxybutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for 2-Chloro-N-(3-hydroxybutyl)nicotinamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Chloro-N-(3-hydroxybutyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(3-hydroxybutyl)nicotinamide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products Formed
Oxidation: Formation of 2-Chloro-N-(3-oxobutyl)nicotinamide.
Reduction: Formation of N-(3-hydroxybutyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-(3-hydroxybutyl)nicotinamide: Lacks the chloro group, which may result in different reactivity and biological activity.
2-Chloronicotinamide: Lacks the hydroxybutyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
2-Chloro-N-(3-hydroxybutyl)nicotinamide is unique due to the presence of both the chloro and hydroxybutyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.
特性
IUPAC Name |
2-chloro-N-(3-hydroxybutyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(14)4-6-13-10(15)8-3-2-5-12-9(8)11/h2-3,5,7,14H,4,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJMZFWGBIEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234825 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-90-5 | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-hydroxybutyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


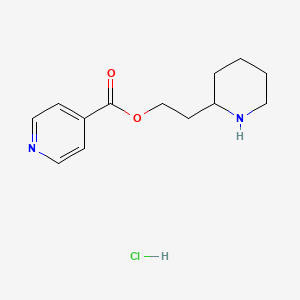
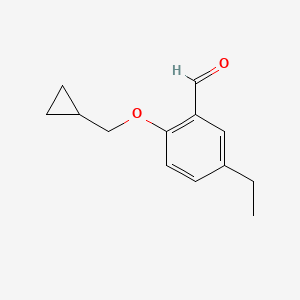
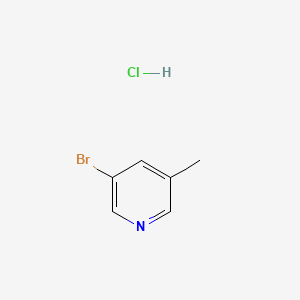
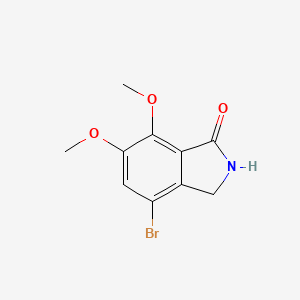
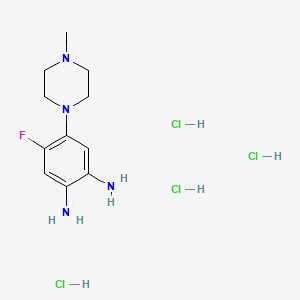
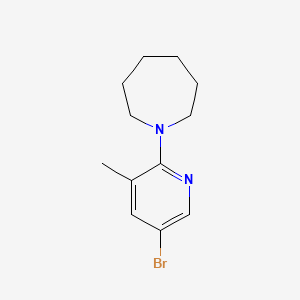
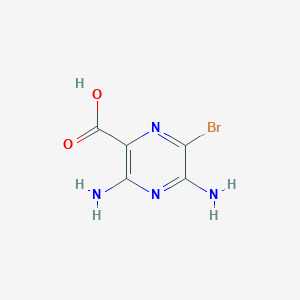
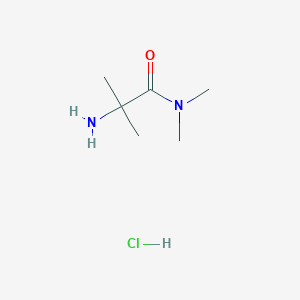

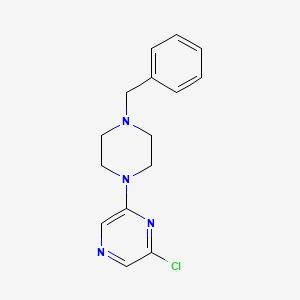
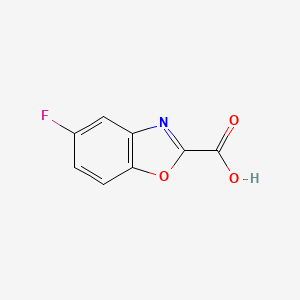
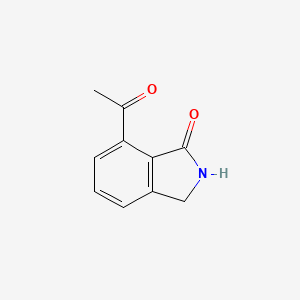
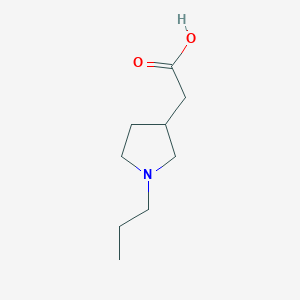
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
